Karatavicinol
Description
Propriétés
Numéro CAS |
25374-66-7 |
|---|---|
Formule moléculaire |
C24H32O5 |
Poids moléculaire |
400.51 |
Nom IUPAC |
7-[(2E,6E)-10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoxy]chromen-2-one |
InChI |
InChI=1S/C24H32O5/c1-17(8-12-22(25)24(3,4)27)6-5-7-18(2)14-15-28-20-11-9-19-10-13-23(26)29-21(19)16-20/h6,9-11,13-14,16,22,25,27H,5,7-8,12,15H2,1-4H3/b17-6+,18-14+ |
SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)CCC(C(C)(C)O)O |
Origine du produit |
United States |
Applications De Recherche Scientifique
Anticancer Properties
Karatavicinol has demonstrated significant anticancer potential across various studies. Its mechanisms of action include inducing apoptosis in cancer cells and inhibiting cell proliferation.
- Mechanisms of Action :
Case Study: Gastric Cancer
A study assessed the effects of karatavicinol on gastric cancer cell lines (AGS and SGC7901). The results indicated:
- IC50 Values :
- AGS cells: 16.15 µM
- SGC7901 cells: 18.89 µM
- Mechanism : Increased apoptosis via upregulation of pro-apoptotic factors (Bax) and downregulation of anti-apoptotic factors (Bcl-2) leading to mitochondrial dysfunction .
Anti-inflammatory Effects
Research indicates that karatavicinol possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Mechanism :
Case Study: Inflammatory Models
In an experimental model using carrageenan-induced paw edema in rats:
- Results : Karatavicinol significantly reduced edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .
Neuroprotective Effects
Emerging research suggests that karatavicinol may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.
- Mechanism :
Case Study: Neuroinflammation
In vitro studies showed that karatavicinol reduced neuroinflammation markers in microglial cells:
Toxicological Assessments
Safety evaluations are critical in understanding the therapeutic window of karatavicinol.
- Acute Toxicity Studies :
| Parameter | Control Group | Karatavicinol Group |
|---|---|---|
| Body Weight Change (%) | 0.5 ± 0.1 | 0.3 ± 0.1 |
| ALT (IU/L) | 28.2 ± 1.36 | 27.82 ± 3.06 |
| AST (IU/L) | 175.40 ± 30.74 | 193.63 ± 23.73 |
Comparaison Avec Des Composés Similaires
Structural Insights :
- Karatavicinol’s extended hydroxylated sesquiterpene chain enhances hydrophobic interactions with protein targets, while Marmin’s shorter chain improves solubility .
Pharmacological and Binding Properties
Table 1: Comparative Binding and Pharmacokinetic Profiles
Key Findings :
- Binding Affinity: Karatavicinol exhibits the strongest binding energy (-9.4 kcal/mol) among analogs, attributed to its hydroxylated chain forming hydrogen bonds with LmTR residues (e.g., Asp327 ).
- Stability: Despite favorable binding, Karatavicinol shows higher root mean square fluctuation (RMSF) at residue 80, indicating moderate complex stability compared to Marmin .
Cytotoxicity and Selectivity
Table 2: Cytotoxicity Profiles (IC₅₀, μM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | |
|---|---|---|---|---|---|
| Karatavicinol | 34.4 | >50 | >50 | >50 | |
| Farnesiferol A | 35.7 | >50 | >50 | 45.3 | |
| Marmin | Not reported | Not reported | Not reported | Not reported | — |
Insights :
- Karatavicinol demonstrates selective cytotoxicity against breast cancer cells (MCF-7), unlike Farnesiferol A, which shows broader activity .
- Marmin’s cytotoxicity data are lacking, emphasizing the need for further experimental validation .
Antileishmanial Potential
- Karatavicinol: Predicted as active (Pa > 0.5) against L.
- Colladonin : Highest predicted activity (Pa = 0.768) due to strong hydrogen bonding with LmTR residues (Tyr198, Arg331) .
- Marmin : Combines high binding energy (-109.114 kJ/mol) and low polar solvation energy, suggesting optimal solubility and target engagement .
Méthodes De Préparation
Botanical Sources
Karatavicinol is predominantly extracted from the resin of Ferula species, notably Ferula assa-foetida and Ferula sinkiangensis. These plants are native to Central Asia and the Middle East, with their resins harvested post-incision of mature roots. The resin is typically shade-dried and sliced into fine particles to enhance solvent penetration during extraction.
Material Authentication
Authentic specimens are verified taxonomically, often through collaboration with botanical institutes. For instance, Ferula sinkiangensis resin used in anti-ulcer studies was certified for species integrity prior to extraction.
Extraction Protocols
Solvent Selection
Methanol is the preferred solvent for initial extraction due to its efficacy in dissolving sesquiterpene coumarins. Patent WO2002030438A1 specifies refluxing dried resin with 100% methanol at 40–80°C for 1–5 hours. Alternatives like ethanol or chloroform are less common but noted in specific protocols.
Table 1: Solvent Systems for Karatavicinol Extraction
Reflux Extraction
The methanol-resin mixture undergoes reflux to maximize compound solubility. Post-extraction, the mixture is filtered and concentrated under reduced pressure (40–50°C) to obtain a crude alcoholic extract.
Fractionation and Isolation
Solvent Partitioning
The crude extract is partitioned using dichloromethane (DCM) or chloroform to isolate non-polar constituents. For example, DCM fractionation of Ferula sinkiangensis resin yielded a sesquiterpene-rich layer, which was subsequently dried and redissolved for chromatography.
Silica Gel Chromatography
Primary fractionation employs silica gel (70–230 mesh) columns with gradient elution. A representative protocol from US8815949B2 details:
Table 2: Chromatographic Conditions for Karatavicinol Isolation
Preparative Thin-Layer Chromatography (TLC)
Subfractions from column chromatography are further purified via TLC. For instance, subfraction 3-6 (602.06 mg) was resolved on silica TLC plates (CHCl₃ mobile phase) to isolate karatavicinol (1.9 mg).
Purification and Crystallization
Solid-Phase Extraction (SPE)
SPE with C18 cartridges (e.g., DSC-18, 60 mL) using methanol-water (80:20) effectively removes hydrophilic impurities. This step yielded vanillin (23.5 mg) alongside karatavicinol in one protocol.
High-Performance Liquid Chromatography (HPLC)
Final purification employs reversed-phase HPLC with ODS columns. For example:
-
Column : ODS Thermo® (10 × 250 mm)
-
Mobile phase : MeOH-H₂O (78:22)
-
Flow rate : 3.0 mL/min
Structural Elucidation
Spectroscopic Analysis
Karatavicinol’s structure (C₂₄H₃₂O₅) is confirmed via:
Table 3: Key Spectroscopic Data for Karatavicinol
| Technique | Data | Source |
|---|---|---|
| ¹H NMR (500 MHz) | δ 6.25 (1H, d, J=9.5 Hz, H-3), δ 5.34 (1H, t, J=7.0 Hz, H-7) | |
| ¹³C NMR (125 MHz) | δ 161.2 (C-2), δ 113.5 (C-3), δ 35.8 (C-15) | |
| HRMS | 401.2231 (C₂₄H₃₂O₅, Δ +0.3 ppm) |
Yield Optimization and Challenges
Yield Variability
Reported yields range from 0.002% to 0.015% of dry resin weight, influenced by plant age and extraction efficiency.
Q & A
Q. How is Karatavicinol structurally characterized, and what spectroscopic methods are essential for confirming its identity?
Karatavicinol, a sesquiterpene coumarin, is identified using a combination of 1D- and 2D-NMR spectroscopy (e.g., H, C, HSQC, HMBC) and high-resolution mass spectrometry (HRES-IMS). Key spectral features include coupling patterns for the coumarin core and sesquiterpene side chain. For example, H-NMR signals for the prenyl or geranyl groups in the sesquiterpene moiety (δ 1.6–2.1 ppm) and aromatic protons in the coumarin ring (δ 6.2–7.8 ppm) are critical. Cross-peaks in HMBC spectra between carbonyl carbons and adjacent protons further confirm connectivity .
Q. What are the standard protocols for isolating Karatavicinol from plant sources like H. triquetra?
Isolation involves solvent extraction (e.g., dichloromethane or ethyl acetate) followed by column chromatography (silica gel, Sephadex LH-20). Fractionation is guided by TLC and HPLC-UV analysis targeting sesquiterpene coumarins. Final purification may require preparative HPLC with C18 columns. Purity is validated via melting point analysis and HPLC-DAD/MS, ensuring ≥95% purity for biological assays .
Q. How should researchers address discrepancies in reported NMR data for Karatavicinol across studies?
Discrepancies may arise from solvent effects, impurities, or stereochemical variations. To resolve this, compare spectral data with structurally related compounds (e.g., umbelliprenin, colladonin) and validate using computational NMR tools (e.g., ACD/Labs or MestReNova). Cross-reference with isolated analogs and ensure experimental conditions (e.g., solvent, temperature) match cited literature .
Q. What criteria determine the selection of plant material for Karatavicinol extraction?
Prioritize plant species within the Heracleum or Ferula genera, which are rich in sesquiterpene coumarins. Validate species identity via taxonomic keys or DNA barcoding. Collect roots or seeds, as these tissues often accumulate higher concentrations. Document geographical origin, harvest time, and storage conditions to ensure reproducibility .
Q. How can researchers ensure reproducibility in Karatavicinol bioactivity assays?
Standardize assay protocols: Use a reference compound (e.g., galanthamine for acetylcholinesterase inhibition) and include positive/negative controls. Report IC values with 95% confidence intervals and triplicate measurements. Adhere to OECD guidelines for cytotoxicity assays (e.g., MTT or resazurin-based methods) .
Advanced Research Questions
Q. What experimental designs are optimal for studying Karatavicinol’s mechanism of action in enzyme inhibition?
Employ kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive, non-competitive). Use molecular docking (AutoDock Vina, Schrödinger) to predict binding interactions with target enzymes (e.g., acetylcholinesterase). Validate via site-directed mutagenesis of predicted binding residues. Include isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. How should contradictory results in Karatavicinol’s bioactivity across cell lines be analyzed?
Apply contradiction analysis frameworks: (1) Identify principal contradictions (e.g., cell line-specific metabolic pathways vs. compound stability) and secondary factors (e.g., assay sensitivity). (2) Use factorial ANOVA to isolate variables (e.g., culture conditions, compound solubility). (3) Validate hypotheses via knock-out/knock-in models or transcriptomic profiling .
Q. What strategies resolve over-constraining in synthetic pathways for Karatavicinol derivatives?
Apply constraint-based random simulation (CBS) to optimize reaction conditions. For example, use a constraint solver (e.g., CPLEX) to balance competing parameters (temperature, catalyst load, solvent polarity). Iteratively relax constraints (e.g., yield thresholds) and validate via DoE (Design of Experiments) to identify Pareto-optimal conditions .
Q. How can researchers integrate contradictory spectral data from Karatavicinol analogs into structural databases?
Curate datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable). Annotate discrepancies with metadata (e.g., solvent, instrument type). Use cheminformatics tools (e.g., KNIME, RDKit) to cluster analogs by spectral similarity and flag outliers for re-evaluation. Publish raw spectra in repositories like Zenodo or ChemSpider .
Q. What methodologies validate the ecological role of Karatavicinol in plant-environment interactions?
Conduct field studies with H. triquetra mutants lacking Karatavicinol biosynthesis (e.g., CRISPR-Cas9 knockouts). Compare herbivory rates, pathogen resistance, and pollinator attraction with wild-type plants. Use metabolomic profiling (LC-MS/MS) to correlate Karatavicinol levels with ecological outcomes. Apply generalized linear mixed models (GLMMs) to account for environmental variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
